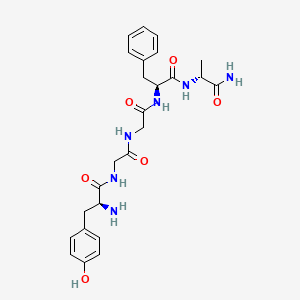
Enkephalin, alanh2(5)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enkephalin, alanh2(5)-, also known as D-Alaninamide, L-tyrosylglycylglycyl-L-phenylalanyl-, is a synthetic analog of enkephalins, which are endogenous opioid peptides. Enkephalins play a crucial role in modulating pain and are involved in various physiological processes. This compound is of significant interest due to its potential therapeutic applications and its role in pain modulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Enkephalin, alanh2(5)- involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of Enkephalin, alanh2(5)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Enkephalin, alanh2(5)- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can modify the peptide’s disulfide bonds, if present.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to dityrosine formation, while substitution can yield various peptide analogs with altered biological activity.
Applications De Recherche Scientifique
Enkephalin, alanh2(5)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and other physiological processes.
Medicine: Explored as a potential therapeutic agent for pain management and other conditions involving the opioid system.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Mécanisme D'action
Enkephalin, alanh2(5)- exerts its effects primarily through interaction with opioid receptors, specifically the delta and mu opioid receptors. These receptors are G-protein-coupled receptors that mediate the compound’s analgesic and modulatory effects. Upon binding to these receptors, Enkephalin, alanh2(5)- activates intracellular signaling pathways that result in the inhibition of pain signals and modulation of other physiological processes.
Comparaison Avec Des Composés Similaires
Methionine-enkephalin (Met-enkephalin): Tyr-Gly-Gly-Phe-Met
Leucine-enkephalin (Leu-enkephalin): Tyr-Gly-Gly-Phe-Leu
Other enkephalin analogs: Various synthetic analogs with modifications to enhance stability or receptor selectivity.
Propriétés
Numéro CAS |
77044-76-9 |
|---|---|
Formule moléculaire |
C25H32N6O6 |
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[2-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C25H32N6O6/c1-15(23(27)35)30-25(37)20(12-16-5-3-2-4-6-16)31-22(34)14-28-21(33)13-29-24(36)19(26)11-17-7-9-18(32)10-8-17/h2-10,15,19-20,32H,11-14,26H2,1H3,(H2,27,35)(H,28,33)(H,29,36)(H,30,37)(H,31,34)/t15-,19+,20+/m1/s1 |
Clé InChI |
OJPCBCNKNRIOCG-XPGWFJOJSA-N |
SMILES isomérique |
C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14447322.png)
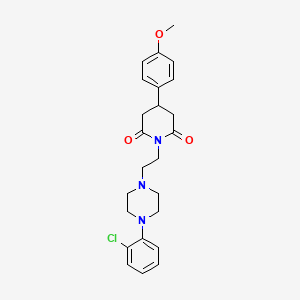
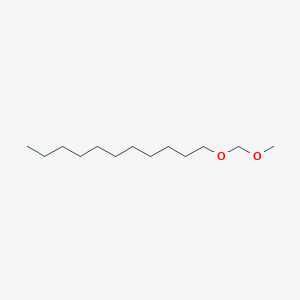




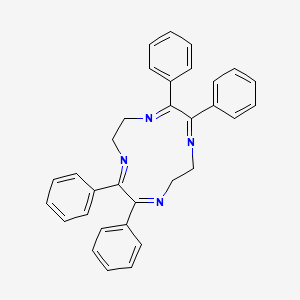

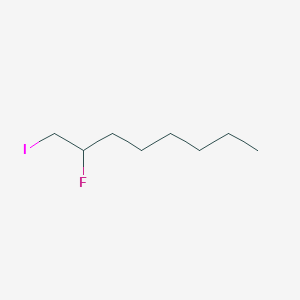
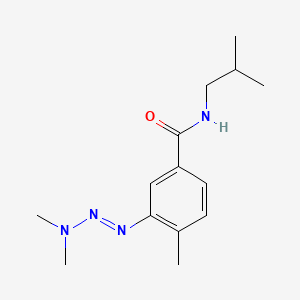

![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)
![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
